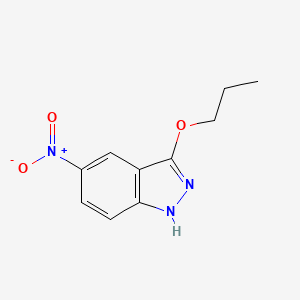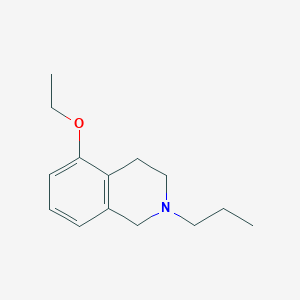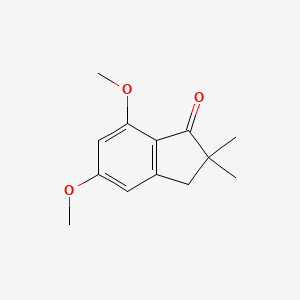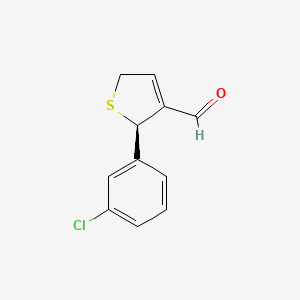
3-Methyl-N-(3-methylbut-2-en-1-yl)-3H-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-N-(3-methylbut-2-en-1-yl)-3H-purin-6-amine, also known as N6-(delta2-isopentenyl)-adenine or isopentenyl adenine, belongs to the class of organic compounds known as 6-alkylaminopurines. These compounds contain an alkylamine group attached at the 6-position of a purine. Purine is a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring . This compound exists in all living organisms, ranging from bacteria to humans .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-N-(3-methylbut-2-en-1-yl)-3H-purin-6-amine typically involves the alkylation of adenine with isopentenyl pyrophosphate. The reaction is catalyzed by enzymes such as isopentenyltransferase .
Industrial Production Methods
The use of biotechnological methods to produce this compound on a larger scale could be explored, given its presence in various biological systems .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-N-(3-methylbut-2-en-1-yl)-3H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the purine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 6-position of the purine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia or amines .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated or aminated purine derivatives .
Scientific Research Applications
3-Methyl-N-(3-methylbut-2-en-1-yl)-3H-purin-6-amine has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of alkylaminopurines in various chemical reactions.
Biology: This compound is a cytokinin, a class of plant hormones that promote cell division and growth.
Industry: It is used in the production of certain pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-N-(3-methylbut-2-en-1-yl)-3H-purin-6-amine involves its interaction with specific receptors and enzymes in biological systems. As a cytokinin, it binds to cytokinin receptors in plant cells, triggering a signaling cascade that promotes cell division and growth . In humans, it may interact with various molecular targets involved in cell proliferation and differentiation .
Comparison with Similar Compounds
Similar Compounds
N6-Benzyladenine: Another cytokinin with a benzyl group instead of an isopentenyl group.
N6-Furfuryladenine: A cytokinin with a furfuryl group.
N6-(2-Isopentenyl)adenine: A closely related compound with a similar structure but different isomerism.
Uniqueness
3-Methyl-N-(3-methylbut-2-en-1-yl)-3H-purin-6-amine is unique due to its specific isopentenyl group, which influences its biological activity and stability. This structural feature makes it particularly effective in promoting cell division and growth in plants .
Properties
CAS No. |
62061-50-1 |
|---|---|
Molecular Formula |
C11H15N5 |
Molecular Weight |
217.27 g/mol |
IUPAC Name |
3-methyl-N-(3-methylbut-2-enyl)-7H-purin-6-imine |
InChI |
InChI=1S/C11H15N5/c1-8(2)4-5-12-10-9-11(14-6-13-9)16(3)7-15-10/h4,6-7H,5H2,1-3H3,(H,13,14) |
InChI Key |
AWVBMUWKQZQAJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCN=C1C2=C(N=CN2)N(C=N1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(6-Azaspiro[2.5]octan-1-ylmethyl)cyclobutanecarboxamide](/img/structure/B11884500.png)

![5-(Benzyloxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B11884506.png)


![Methyl 7-methoxybenzo[b]thiophene-5-carboxylate](/img/structure/B11884518.png)


![4,6-Dimethyl-3-phenyl-3a,7a-dihydro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11884546.png)
![2-(2-Methoxyphenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B11884550.png)

![Benzo[g]quinoline-4-carboxylic acid](/img/structure/B11884557.png)

